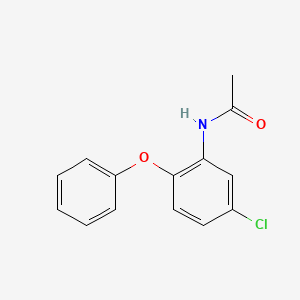

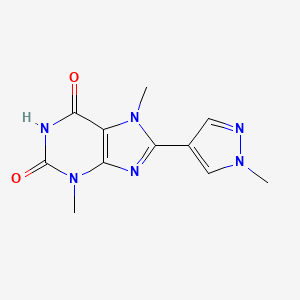

N-(5-chloro-2-phenoxyphenyl)acetamide

Übersicht

Beschreibung

Synthesis Analysis The synthesis of N-(5-chloro-2-phenoxyphenyl)acetamide involves various chemical reactions, such as acetylation, esterification, and ester interchange processes. For instance, 2-hydroxy-N-methyl-N-phenyl-acetamide, a related compound, was synthesized using N-methylaniline, chloracetyl chloride, anhydrous sodium acetate, and methanol through a series of reactions including acetylation, esterification, and ester interchange steps, demonstrating a methodology that may be applicable to synthesizing N-(5-chloro-2-phenoxyphenyl)acetamide (Zhong-cheng & Wan-yin, 2002).

Molecular Structure Analysis The molecular structure of compounds related to N-(5-chloro-2-phenoxyphenyl)acetamide has been characterized by various techniques, including X-ray diffraction analysis, which provides detailed insights into their crystal and molecular structures. For example, the crystal and molecular structures of N-(5-chloro-2-hydroxy-phenyl)-acetamide were elucidated, revealing its supramolecular architectures involving classical hydrogen bonding as well as CH–O, CH3–O, and π···π interactions, contributing to the understanding of the structural basis of N-(5-chloro-2-phenoxyphenyl)acetamide (Xinchen Chi et al., 2018).

Chemical Reactions and Properties N-(5-chloro-2-phenoxyphenyl)acetamide and its derivatives undergo various chemical reactions that highlight its reactivity and interaction with different reagents. The silylated derivatives of N-(2-hydroxyphenyl)acetamide, for instance, illustrate the type of chemical modifications and reactions that N-(5-chloro-2-phenoxyphenyl)acetamide could potentially undergo, including reactions with chlorotrimethylsilane and chloro(chloromethyl)dimethylsilane, further contributing to the understanding of its chemical properties (A. Nikonov et al., 2016).

Physical Properties Analysis The physical properties of N-(5-chloro-2-phenoxyphenyl)acetamide, such as melting points and elemental analysis, can be inferred from related compounds. The detailed characterization, including IR, mp, and elemental analysis of similar compounds, provides a foundation for understanding the physical properties of N-(5-chloro-2-phenoxyphenyl)acetamide (Xinchen Chi et al., 2018).

Chemical Properties Analysis The chemical properties of N-(5-chloro-2-phenoxyphenyl)acetamide, including its reactivity and interaction with various chemical agents, can be understood through the study of its synthesis and the reactions it undergoes. The synthesis of silylated derivatives and the characterization of similar compounds highlight the chemical versatility and reactivity of N-(5-chloro-2-phenoxyphenyl)acetamide, providing insights into its potential applications and chemical behavior (A. Nikonov et al., 2016).

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

- Analgesic and Anti-Inflammatory Properties : The compound has been studied for its potential use in pain control and as an anti-inflammatory agent, often in combination with other drugs. For instance, it has been combined with paracetamol and non-steroidal anti-inflammatory drugs (NSAIDs) like chlorzoxazone and nimesulide for pain control in over-the-counter formulations (Sane & Gadgil, 2002).

Agricultural Applications

- Herbicide Metabolism and Carcinogenicity : N-(5-chloro-2-phenoxyphenyl)acetamide derivatives, like acetochlor and alachlor, are used as herbicides in agriculture. Studies have explored their metabolism in liver microsomes and their potential carcinogenicity. These compounds are metabolized in the liver to form metabolites like CDEPA and CMEPA, which are linked to carcinogenic effects in rats (Coleman et al., 2000).

Antiviral and Anticancer Research

- Anticytomegalovirus Activity : Research has been conducted on new N-aryl acetamide derivatives, including those with a structure similar to N-(5-chloro-2-phenoxyphenyl)acetamide, for their antiviral properties against human cytomegalovirus. Some derivatives exhibited potent in vitro virus inhibitory activity (Paramonova et al., 2020).

- Antimalarial Activity : Derivatives of N-(5-chloro-2-phenoxyphenyl)acetamide have been studied for their antimalarial activity. These studies include the synthesis and evaluation of various derivatives for their efficacy against malaria in mice and their potential for clinical trials in humans (Werbel et al., 1986).

- Anticancer Activities : Certain derivatives have been synthesized and evaluated for potential anticancer activities. Studies have shown that some of these derivatives, especially those with halogen substituents on the aromaticring, demonstrate promising anticancer and anti-inflammatory effects. For example, a compound identified as N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide exhibited notable anticancer, anti-inflammatory, and analgesic activities (Rani, Pal, Hegde, & Hashim, 2014).

Chemical Synthesis and Structural Analysis

- Synthesis and Structural Studies : Research has been conducted on the synthesis and crystal structure analysis of N-(5-chloro-2-phenoxyphenyl)acetamide and its derivatives. This includes the investigation of their molecular and crystal structures, contributing to the understanding of their chemical properties and potential applications in various fields (Chi et al., 2018).

Radiopharmaceutical Research

- Peripheral Benzodiazepine Receptor Agonists : Compounds structurally related to N-(5-chloro-2-phenoxyphenyl)acetamide have been examined as peripheral benzodiazepine receptor agonists. Studies include the synthesis and evaluation of these compounds, investigating their potential for use in diagnostic imaging and therapy (Zhang et al., 2003).

Eigenschaften

IUPAC Name |

N-(5-chloro-2-phenoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO2/c1-10(17)16-13-9-11(15)7-8-14(13)18-12-5-3-2-4-6-12/h2-9H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBQVDOMIWLSXOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=CC(=C1)Cl)OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-methylprop-2-en-1-yl)oxy]-N-[2-(pyridin-3-yloxy)propyl]benzamide](/img/structure/B4132027.png)

![4-(2-ethoxyphenyl)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-1-piperazinecarbothioamide](/img/structure/B4132053.png)

![methyl 4-({N-(4-chlorophenyl)-N-[(4-methoxyphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B4132065.png)

![1-[(4-methoxyphenyl)sulfonyl]-N-[2-(phenylthio)phenyl]-4-piperidinecarboxamide](/img/structure/B4132066.png)

![N-1,3-benzodioxol-5-yl-N'-[1-(4-pyridinyl)ethyl]thiourea](/img/structure/B4132072.png)

![N-1-adamantyl-4-({[(4-chlorobenzyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4132076.png)

![N-(4-sec-butylphenyl)-N'-[3-(1H-pyrazol-1-ylmethyl)phenyl]thiourea](/img/structure/B4132093.png)

![N~4~-(3,4-dichlorophenyl)-N~2~-[2-(dimethylamino)ethyl]asparagine](/img/structure/B4132108.png)

![1-(3,4-dimethoxybenzyl)-3-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4132111.png)

![3-[(4-bromophenyl)amino]-1-(2-thienyl)-2-propen-1-one](/img/structure/B4132115.png)